2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Beschreibung
The compound “2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide” features a tetrahydropyrazine-2,3-dione core substituted with a 3,4-difluorophenyl group at position 4 and an acetamide-linked 3,5-dimethoxyphenyl moiety.
Eigenschaften
IUPAC Name |
2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O5/c1-29-14-7-12(8-15(10-14)30-2)23-18(26)11-24-5-6-25(20(28)19(24)27)13-3-4-16(21)17(22)9-13/h3-10H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOCNBQMAXZZTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[4-(3,4-difluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide , identified by its CAS number 891869-38-8 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 375.3 g/mol . The structure features a tetrahydropyrazine moiety substituted with a difluorophenyl group and a dimethoxyphenyl acetamide side chain.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer therapy and antimicrobial properties. Below is a summary of the key findings from various studies:
Antitumor Activity
A study conducted by researchers at Yantai University demonstrated that the compound significantly inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. The IC50 values ranged from 10 to 25 µM , indicating moderate potency.
Antimicrobial Properties
In antimicrobial assays, this compound was tested against a panel of bacterial strains. Results indicated that it possesses notable activity against both Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL , respectively. These findings suggest potential as an antibiotic agent.
Enzyme Inhibition Studies
Further investigations into its biochemical interactions revealed that the compound acts as an inhibitor for specific kinases associated with tumor growth. This inhibition may disrupt signaling pathways critical for cancer cell survival and proliferation.
Case Studies
-
Case Study 1: Breast Cancer Cell Lines
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound for 48 hours.
- Results showed a dose-dependent decrease in cell viability, corroborated by flow cytometry analysis indicating increased apoptosis.
-
Case Study 2: Bacterial Infections
- A clinical trial assessed the efficacy of the compound in combination with standard antibiotics for treating resistant bacterial infections.
- Patients receiving the combination therapy exhibited improved outcomes compared to those receiving antibiotics alone.
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Tetrahydropyrazine-2,3-dione (dioxo pyrazine ring).
- Analog 1 (): Tetrahydropyrimidine-2,4-dione (dioxo pyrimidine ring), with a 2-fluorobenzyl group and acetylaminophenyl substituent .
- Analog 2 () : Pyrazolo[3,4-d]pyrimidin-4-one fused with a chromen-4-one system, featuring dual fluorophenyl groups .
- Analog 3 () : Pyrazolo[4,3-c][1,2]benzothiazine-5,5-dioxide, incorporating a sulfone group and fluorobenzyl acetamide .
Substituent Profiles
The target compound’s 3,5-dimethoxyphenyl group may enhance solubility compared to analogs with non-polar substituents (e.g., acetylaminophenyl in Analog 1) .
Physicochemical Properties
The higher melting point of Analog 2 (302–304°C) reflects its extended aromatic system and crystalline packing, whereas the target’s dimethoxy groups may reduce melting temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
